molecular formula C11H13NO2 B3367249 Acetamide, N-[4-(3-oxopropyl)phenyl]- CAS No. 169054-06-2

Acetamide, N-[4-(3-oxopropyl)phenyl]-

Cat. No. B3367249
M. Wt: 191.23 g/mol
InChI Key: PCWAUWKOMNLWIJ-UHFFFAOYSA-N
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Patent
US07115666B2

Procedure details

To a mixture of N-(4-Iodophenyl)acetamide (10.8 g, 42 mmol, 1.0 equiv) and DMF (50.0 ml) were added tetrabutylammonium chloride (11.7 g, 42 mmol, 1.0 equiv), NaHCO3 (8.7 g, 105 mmol), and allyl alcohol (4.2 ml, 63 mmol, 1.5 equiv) and the mixture was stirred for 10 min. To the resulting mixture PdCl2 (1.21 g, 9.6 mmol, 0.23 equiv) was added and the mixture was stirred under nitrogen for 45 h. The resulting mixture was extracted with EtOAc (3×100 ml). The combined extracts were washed with 5% HCl, brine, dried over MgSO4 and concentrated under vacuum. The residue was purified by column chromatography (EtOAc:hexane 70:30) to give 3-(4′-Acetamidophenyl)-1-propanal (1.92 g, 23.1%) which was used as such in the next step.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.21 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[CH2:17]([OH:20])[CH:18]=[CH2:19]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd]Cl.CN(C=O)C>[C:9]([NH:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:19][CH2:18][CH:17]=[O:20])=[CH:3][CH:4]=1)(=[O:11])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
11.7 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
1.21 g
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen for 45 h
Duration
45 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 5% HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc:hexane 70:30)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 23.1%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.